5-(2-Chloroacetyl)thiolan-2-one
Description
5-(2-Chloroacetyl)thiolan-2-one is a sulfur-containing heterocyclic compound featuring a thiolan-2-one (tetrahydrothiophen-2-one) core substituted with a 2-chloroacetyl group at the 5-position. The chloroacetyl group introduces electrophilic reactivity, making this compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling strategies.
Properties
CAS No. |
142079-24-1 |
|---|---|
Molecular Formula |
C6H7ClO2S |
Molecular Weight |
178.64 g/mol |
IUPAC Name |
5-(2-chloroacetyl)thiolan-2-one |
InChI |
InChI=1S/C6H7ClO2S/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2 |
InChI Key |
HIDKZLZILRDHNZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)SC1C(=O)CCl |
Canonical SMILES |
C1CC(=O)SC1C(=O)CCl |
Synonyms |
2(3H)-Thiophenone, 5-(chloroacetyl)dihydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(2-Chloroacetyl)thiolan-2-one with key analogs based on core structure, substituents, and applications:
Key Research Findings
Physical Properties
- Melting Points : Thiophene derivatives (e.g., 2-[5-(2-chloroacetyl)-2-thienyl]acetic acid) melt at 101°C, while indolin-2-one analogs require purification via recrystallization or chromatography .
- Stability : Chloroacetyl compounds are moisture-sensitive; storage under inert conditions is recommended .
Critical Discussion of Differences
Core Structure Impact
- Thiolan-2-one vs. Indolin-2-one : The thiolan-2-one core (sulfur-containing lactone) may offer distinct electronic properties compared to indolin-2-one (nitrogen-containing lactam), influencing solubility and bioactivity.
- Quinolin-2-one vs. Benzaldehyde: Quinolin-2-one derivatives exhibit extended π-conjugation, enhancing binding to aromatic enzyme pockets, whereas benzaldehyde derivatives are more reactive toward cyclization .
Functional Group Contributions
- Chloroacetyl Group: Universally enhances electrophilicity, but steric effects vary. For example, the methyl group in 8-methoxy-1-methylquinolin-2-one may hinder reactivity compared to unsubstituted analogs .
- Hydroxyl and Methoxy Groups : Improve solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
Data Tables
Notes
Limitations : Direct data on this compound are absent; comparisons rely on structural analogs.
Safety : Chloroacetyl-containing compounds universally require strict handling protocols (e.g., gloves, ventilation) .
Research Gaps : Further studies on the thiolan-2-one core’s electronic effects and bioactivity are needed.
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